Cibacron Brilliant Red 3B-A

Vue d'ensemble

Description

Ketek, connu scientifiquement sous le nom de télithromycine, est le premier antibiotique kétolide à être utilisé en clinique. Il est principalement utilisé pour traiter les pneumonies communautaires de gravité légère à modérée . Ketek est un dérivé semi-synthétique de l'érythromycine, conçu pour surmonter les problèmes de résistance associés aux antibiotiques macrolides .

Applications De Recherche Scientifique

Telithromycin has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the synthesis and reactivity of ketolides.

Biology: Investigated for its effects on bacterial protein synthesis and resistance mechanisms.

Medicine: Used to treat respiratory infections, particularly those caused by resistant bacteria.

Mécanisme D'action

Target of Action

Cibacron Brilliant Red 3B-A, also known as Reactive Red 4, primarily targets chitosan . Chitosan is a natural polymer produced by numerous organisms like fungi, arthropods, crustaceans, insects, and mollusks . It is the only naturally sourced polymer that can be protonated in acidic conditions, making it positively charged . This polycationic character is crucial in many applications, such as forming polyplexes with negatively charged nucleic acids for gene delivery, facilitating interaction with negatively charged mucosa and cell membranes for drug delivery vehicles, and interacting with crosslinking agents to form hydrogels .

Mode of Action

This compound interacts with chitosan to form micro- to nanometer-sized aggregates, depending on their charge ratio . This interaction induces several photophysical changes in this compound, including a bathochromic band shift, emission at 600 nm, and emission quenching at 360 nm . These changes are also induced, albeit less intensely, by the chitosan monomer glucosamine and poly (allylamine) hydrochloride, both of which contain amino groups .

Biochemical Pathways

The interaction between this compound and chitosan affects the absorbance spectrum of the dye, a phenomenon known as metachromasy . This effect was initially used in microscopy for specifically staining tissues but was later found to occur when many dyes interact with polyelectrolytes of opposite charge in solution .

Result of Action

The interaction between this compound and chitosan results in the formation of aggregates that exhibit unique photophysical properties . These aggregates have a twisted, chiral structure, as suggested by the chitosan-induced circular dichroism in this compound . The low linear charge density of chitosan and its chiral conformation are considered responsible for the enhanced photophysical response of this compound interacting with the polycation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the dye’s interaction with chitosan and the resulting changes in its photophysical properties depend on their charge ratio . .

Analyse Biochimique

Biochemical Properties

Cibacron Brilliant Red 3B-A has been shown to inhibit phosphotransferase activity of yeast hexokinase . It protects the enzyme from inactivation by sugar and nucleotide substrates . The minimum structure required for this compound to bind hexokinase is 1-amino-8-naphthol-3,6-disulfonic acid .

Cellular Effects

The cellular effects of this compound are primarily observed in its interactions with yeast hexokinase, where it inhibits phosphotransferase activity . This interaction can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically with yeast hexokinase . It inhibits the enzyme’s phosphotransferase activity and protects the enzyme from inactivation by sugar and nucleotide substrates .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La télithromycine est synthétisée en substituant un cétogroupe au sucre cladinose de l'érythromycine et en ajoutant un cycle carbamate au cycle lactone. Un groupement alkyl-aryle est attaché à ce cycle carbamate. De plus, l'oxygène en position 6 est méthylé pour obtenir une meilleure stabilité acide .

Méthodes de production industrielle : La production industrielle de télithromycine implique plusieurs étapes, notamment la fermentation de l'érythromycine, des modifications chimiques pour introduire le cétogroupe et le cycle carbamate, ainsi que des processus de purification pour obtenir le produit final .

Analyse Des Réactions Chimiques

Types de réactions : La télithromycine subit diverses réactions chimiques, notamment :

Oxydation : La télithromycine peut être oxydée pour former ses dérivés N-oxydes correspondants.

Réduction : Le composé peut être réduit pour former ses dérivés amine correspondants.

Substitution : La télithromycine peut subir des réactions de substitution nucléophile, en particulier au niveau du cétogroupe et du cycle carbamate.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles comme les amines et les thiols sont couramment utilisés dans les réactions de substitution.

Principaux produits formés :

Oxydation : Dérivés N-oxydes.

Réduction : Dérivés amine.

Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.

4. Applications de la recherche scientifique

La télithromycine a un large éventail d'applications en recherche scientifique :

Chimie : Utilisée comme composé modèle pour étudier la synthèse et la réactivité des kétolides.

Biologie : Investigée pour ses effets sur la synthèse protéique bactérienne et les mécanismes de résistance.

Médecine : Utilisée pour traiter les infections respiratoires, en particulier celles causées par des bactéries résistantes.

5. Mécanisme d'action

La télithromycine exerce ses effets en se liant à la sous-unité 50S du ribosome bactérien 70S, bloquant ainsi l'élongation peptidique ultérieure. Cette liaison se produit simultanément à deux domaines de l'ARN 23S de la sous-unité ribosomique 50S, alors que les macrolides plus anciens se lient uniquement à l'un d'eux. Ce mécanisme de liaison double améliore son efficacité contre les bactéries résistantes .

Composés similaires :

Érythromycine : Le composé parent dont la télithromycine est dérivée.

Clarithromycine : Un autre antibiotique macrolide ayant des utilisations similaires mais des modifications chimiques différentes.

Azithromycine : Un antibiotique macrolide ayant un spectre d'activité plus large.

Unicité de la télithromycine : Le mécanisme de liaison double unique de la télithromycine au ribosome bactérien et ses modifications structurelles la rendent plus efficace contre les souches de bactéries résistantes par rapport aux autres macrolides .

Comparaison Avec Des Composés Similaires

Erythromycin: The parent compound from which telithromycin is derived.

Clarithromycin: Another macrolide antibiotic with similar uses but different chemical modifications.

Azithromycin: A macrolide antibiotic with a broader spectrum of activity.

Uniqueness of Telithromycin: Telithromycin’s unique dual binding mechanism to the bacterial ribosome and its structural modifications make it more effective against resistant strains of bacteria compared to other macrolides .

Propriétés

Numéro CAS |

17681-50-4 |

|---|---|

Formule moléculaire |

C32H23ClN8NaO14S4 |

Poids moléculaire |

930.3 g/mol |

Nom IUPAC |

tetrasodium;5-benzamido-3-[[5-[[4-chloro-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |

InChI |

InChI=1S/C32H23ClN8O14S4.Na/c33-30-37-31(34-18-6-9-20(10-7-18)56(44,45)46)39-32(38-30)35-19-8-11-24(58(50,51)52)22(14-19)40-41-27-25(59(53,54)55)13-17-12-21(57(47,48)49)15-23(26(17)28(27)42)36-29(43)16-4-2-1-3-5-16;/h1-15,42H,(H,36,43)(H,44,45,46)(H,47,48,49)(H,50,51,52)(H,53,54,55)(H2,34,35,37,38,39); |

Clé InChI |

CUOROLOHDZKKOK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=C(C=CC(=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)[O-])Cl)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+] |

SMILES canonique |

C1=CC=C(C=C1)C(=O)NC2=C3C(=CC(=C2)S(=O)(=O)O)C=C(C(=C3O)N=NC4=C(C=CC(=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)O)Cl)S(=O)(=O)O)S(=O)(=O)O.[Na] |

Key on ui other cas no. |

17681-50-4 |

Numéros CAS associés |

16480-43-6 (Parent) |

Synonymes |

cibacron brilliant red 3B-A Procion Reactive Red 4 Procion Reactive Red 4, tetrasodium salt |

Origine du produit |

United States |

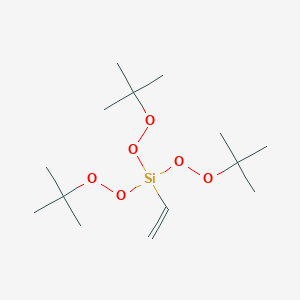

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![bis[2-(2-butoxyethoxy)ethyl] benzene-1,2-dicarboxylate](/img/structure/B97914.png)

![Glutamic acid, N-[p-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-, monosodium salt](/img/structure/B97918.png)

![1-[(4-chlorophenyl)sulfonyl]-1H-pyrrole](/img/structure/B97925.png)